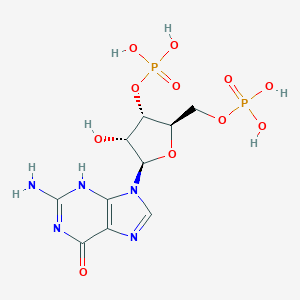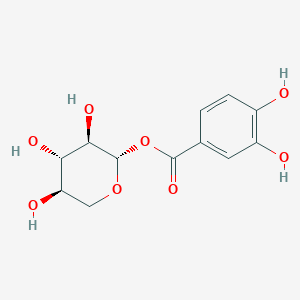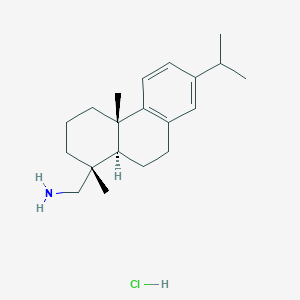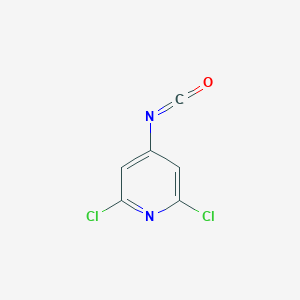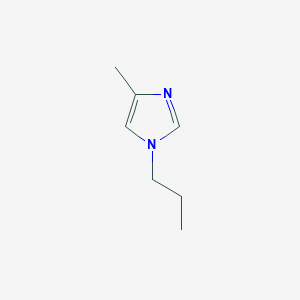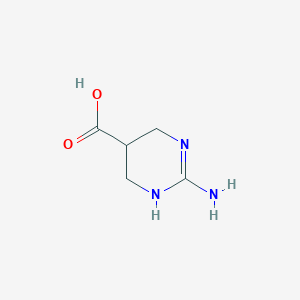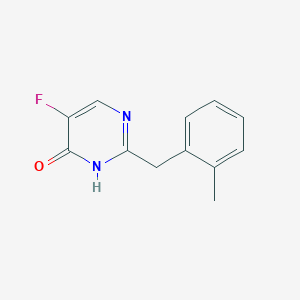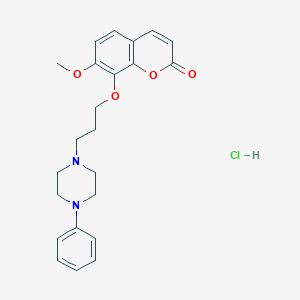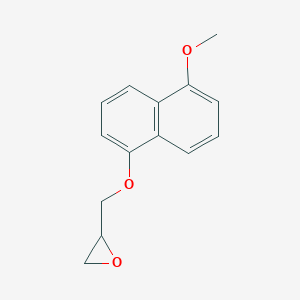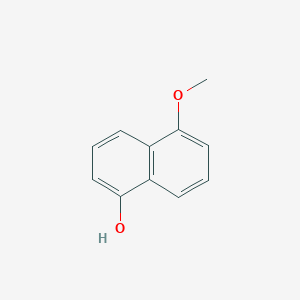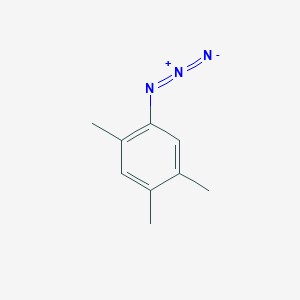
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-, also known as emodin-9-O-beta-D-glucoside, is a natural compound found in the roots and barks of various plants. It has been studied extensively for its potential therapeutic applications due to its various biological activities.
作用機序
The mechanism of action of 3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-eta-D-glucoside is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various viruses and bacteria.
生化学的および生理学的効果
Emodin-9-O-beta-D-glucoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to reduce blood glucose levels by increasing insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using 3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-eta-D-glucoside in lab experiments is its availability. It can be easily extracted from natural sources or synthesized chemically. Another advantage is its low toxicity, which makes it safe for use in various in vitro and in vivo experiments. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-eta-D-glucoside. One direction is the development of more efficient synthesis methods to increase its availability. Another direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
科学的研究の応用
Emodin-9-O-beta-D-glucoside has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of various diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases.
特性
CAS番号 |
150547-38-9 |
|---|---|
製品名 |
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)- |
分子式 |
C20H16O8 |
分子量 |
384.3 g/mol |
IUPAC名 |
(E)-4-(3-acetyl-4,5,7,10-tetrahydroxyanthracen-2-yl)-3-hydroxybut-3-enoic acid |
InChI |
InChI=1S/C20H16O8/c1-8(21)16-10(4-13(23)7-15(25)26)2-9-3-11-5-12(22)6-14(24)17(11)20(28)18(9)19(16)27/h2-6,22-24,27-28H,7H2,1H3,(H,25,26)/b13-4+ |
InChIキー |
DHOSUPJHLBTMAV-YIXHJXPBSA-N |
異性体SMILES |
CC(=O)C1=C(C=C2C=C3C=C(C=C(C3=C(C2=C1O)O)O)O)/C=C(\CC(=O)O)/O |
SMILES |
CC(=O)C1=C(C=C2C=C3C=C(C=C(C3=C(C2=C1O)O)O)O)C=C(CC(=O)O)O |
正規SMILES |
CC(=O)C1=C(C=C2C=C3C=C(C=C(C3=C(C2=C1O)O)O)O)C=C(CC(=O)O)O |
同義語 |
Tcm F2 tetracenomycin F2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



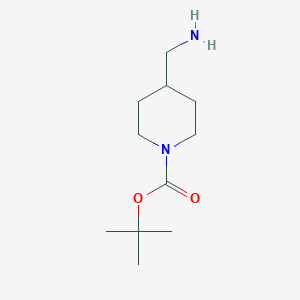
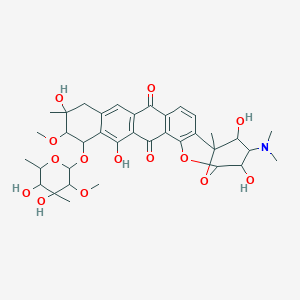
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
